[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate
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Overview
Description
[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from simpler precursors. One common approach is the acetylation of a brominated sugar derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetate groups.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while hydrolysis can produce diols .
Scientific Research Applications
[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and
Properties
Molecular Formula |
C12H17BrO7 |
---|---|
Molecular Weight |
353.16 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9+,10+,11-,12+/m1/s1 |
InChI Key |
XUZQAPSYNYIKSR-UOORRKKPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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